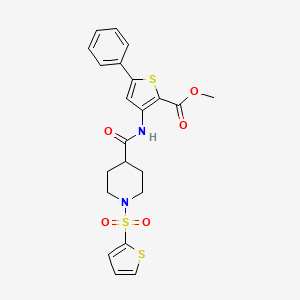
Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate derivatives is not directly detailed in the provided papers. However, a related synthesis process is described for a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. These compounds were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones with yields ranging from 70-96%. The starting pyrrolidine derivatives were obtained via a 1,3-dipolar cycloaddition reaction with yields of 83-88% .
Molecular Structure Analysis
The molecular structure of the compounds in the same family as the target molecule was characterized using single crystal X-ray diffraction. This technique allowed for the determination of the stereochemistry of the synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Although the exact molecular structure analysis of the target compound is not provided, X-ray diffraction is a common method for such analysis and could be applied similarly.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving the target compound. However, the related compounds synthesized in the study were tested for their antimicrobial activity, which implies that these compounds can interact with biological targets, such as bacterial and fungal strains, and inhibit their growth . The chemical reactions involved in these biological interactions are complex and typically involve the formation or disruption of chemical bonds within the microbial cells.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not directly reported in the papers. However, the acid dissociation constants (pKa) of the related methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important chemical property that influences the compound's behavior in different pH environments and its biological activity . The pKa values can provide insights into the solubility, absorption, distribution, metabolism, and excretion of the compounds.
Antimicrobial Activity
The related compounds exhibited interesting antibacterial activity, particularly against the A. baumannii strain and the M. tuberculosis H37Rv strain. The minimum inhibitory concentration (MIC) values for two compounds were lower than those of standard antibiotics, suggesting that these structures could serve as starting points for the development of new antimycobacterial agents .
Opioid Receptor Antagonism
Although not directly related to the target compound, another study describes the synthesis of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, which are a novel class of micro-selective opioid antagonists. These compounds showed high affinity toward human micro opioid receptors and potent in vitro antagonist activity . This indicates the potential for compounds with piperidine structures to interact with opioid receptors, which could be relevant for the pharmacological properties of the target compound.
Scientific Research Applications
Novel Synthetic Routes and Chemical Transformations
A study described a new route to synthesize a range of piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This process involves conjugate additions and intramolecular acylation leading to complex cyclic structures, demonstrating the utility of sulfone-stabilized carbanions in organic synthesis (Back & Nakajima, 2000).
Development of Tetrahydrobenzothiophene Derivatives
Another research effort focused on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, highlighting the efficiency of this method in producing carboxamide and benzamide derivatives with potential biological activities (Abdalha et al., 2011).
Discovery of Potent Antagonists
In the realm of pharmacology, the characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a high-affinity antagonist selective for κ-Opioid receptors was significant. The compound exhibited high affinity across human, rat, and mouse κ-Opioid receptors, underscoring its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis of Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Derivatives
Research on the efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives revealed their antimicrobial activity. This study demonstrates the potential of these compounds in developing new antimicrobial agents (Faty et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase
The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening emphasized the importance of the triazine heterocycle for potency and selectivity. These findings highlight the role of phenyl group substitution in enhancing oral exposure and reducing clearance, offering insights into the development of new therapeutics (Thalji et al., 2013).
properties
IUPAC Name |
methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S3/c1-29-22(26)20-17(14-18(31-20)15-6-3-2-4-7-15)23-21(25)16-9-11-24(12-10-16)32(27,28)19-8-5-13-30-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMMOLNCMXMDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
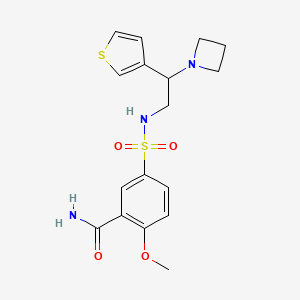

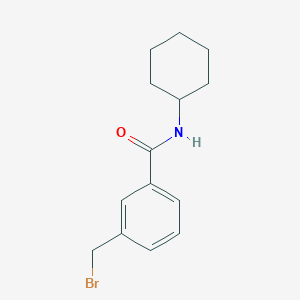

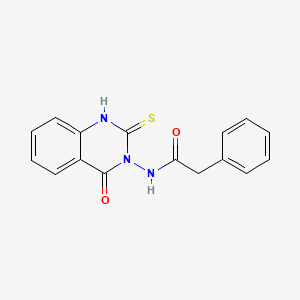
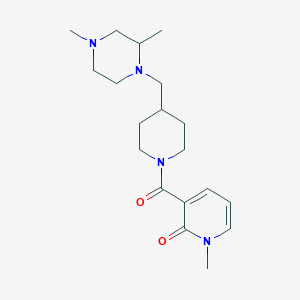
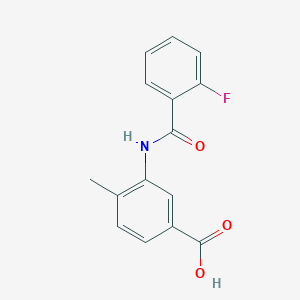
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)